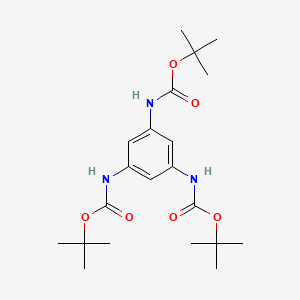

tri-tert-Butyl benzene-1,3,5-triyltricarbamate

Description

Properties

Molecular Formula |

C21H33N3O6 |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

tert-butyl N-[3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |

InChI |

InChI=1S/C21H33N3O6/c1-19(2,3)28-16(25)22-13-10-14(23-17(26)29-20(4,5)6)12-15(11-13)24-18(27)30-21(7,8)9/h10-12H,1-9H3,(H,22,25)(H,23,26)(H,24,27) |

InChI Key |

PHIFQXUENWDALV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,3,5-Tri-tert-butylbenzene

- Method: Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) is a common approach to introduce tert-butyl groups at the 1,3,5-positions.

- Alternative: Commercially available 1,3,5-tri-tert-butylbenzene can be used directly to avoid multi-step alkylation.

Bromination of 1,3,5-Tri-tert-butylbenzene

- Purpose: To introduce reactive sites for subsequent carbamate formation, bromination at the aromatic ring is performed.

- Procedure: Bromination is carried out by reacting 1,3,5-tri-tert-butylbenzene with bromine in carbon tetrachloride solvent at 0 °C, using iron powder as a catalyst.

- Reaction Conditions:

- Molar ratio: 2 equivalents of bromine per mole of tri-tert-butylbenzene.

- Stirring time: 4 hours at 0 °C.

- Workup: The reaction mixture is poured into cold water, and the organic layer is separated. Excess bromine is removed by washing with 10% sodium hydroxide solution, followed by water washes until neutral.

- Purification: The product is dried over magnesium sulfate and purified by Kugelrohr distillation or recrystallization from hexane or petroleum ether.

- Yield: Approximately 75% yield of the brominated product is reported.

- Notes: Maintaining low temperature (0 °C) is critical to minimize by-products and ensure safety. Over-bromination can lead to di-bromo substituted impurities (~3%) which are difficult to separate.

| Parameter | Details |

|---|---|

| Starting material | 1,3,5-Tri-tert-butylbenzene (10.25 g, 0.042 mol) |

| Bromine amount | 13.4 g (4.3 mL, 0.084 mol) |

| Catalyst | Iron powder (2.5 g, 0.045 mol) |

| Solvent | Carbon tetrachloride (20 mL) |

| Temperature | 0 °C |

| Reaction time | 4 hours |

| Workup | Wash with 10% NaOH, water, dry over MgSO4 |

| Purification | Kugelrohr distillation or recrystallization |

| Yield | 75% |

Formation of this compound

The key step involves converting the brominated intermediate or directly the tri-tert-butylbenzene into the tricarbamate derivative by introducing carbamate groups (-NHCOO-tBu) at the 1,3,5-positions.

General Synthetic Strategy

- Approach: The aromatic amine or brominated intermediate is reacted with tert-butyl chloroformate or equivalent carbamoylating agents under controlled conditions to form carbamate esters.

- Reagents:

- Tert-butyl chloroformate (Boc anhydride) or carbamoyl chloride derivatives.

- Base such as triethylamine or pyridine to neutralize HCl formed.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are preferred.

- Temperature: Typically 0 °C to room temperature to control reaction rate and selectivity.

- Reaction Time: Several hours to overnight depending on reagent reactivity.

Representative Procedure (Literature-Based)

- Dissolve the brominated tri-tert-butylbenzene derivative in dry dichloromethane under inert atmosphere.

- Add triethylamine dropwise to the solution at 0 °C.

- Slowly add tert-butyl chloroformate while maintaining temperature.

- Stir the reaction mixture for 4–12 hours at room temperature.

- Quench the reaction with water, separate organic layer.

- Wash organic phase with dilute acid and brine.

- Dry over anhydrous magnesium sulfate.

- Concentrate under reduced pressure.

- Purify the product by column chromatography or recrystallization.

Reaction Monitoring and Characterization

- Techniques: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor reaction progress and confirm product formation.

- NMR Data: Characteristic signals for carbamate NH and tert-butyl groups confirm successful carbamate formation.

- Yield: Reported yields vary but typically range from 60% to 85% depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Parameters | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Alkylation (if needed) | Benzene + tert-butyl chloride + AlCl3 | Friedel-Crafts, reflux | 70–80 | Commercial 1,3,5-tri-tert-butylbenzene available |

| 2. Bromination | 1,3,5-Tri-tert-butylbenzene + Br2 + Fe + CCl4 | 0 °C, 4 h | 75 | Low temp critical, avoid over-bromination |

| 3. Carbamate formation | Brominated intermediate + Boc2O + base + DCM | 0 °C to RT, 4–12 h | 60–85 | Inert atmosphere, dry solvents required |

| 4. Purification | Distillation, recrystallization, chromatography | - | - | Purity critical for application |

Research Findings and Considerations

- The bulky tert-butyl groups provide steric hindrance that influences reactivity and selectivity during bromination and carbamate formation.

- Maintaining low temperatures during bromination minimizes side reactions and improves selectivity for mono-bromination at the aromatic ring.

- The choice of base and solvent in carbamate formation significantly affects yield and purity; triethylamine in dichloromethane is commonly preferred.

- Purification by recrystallization is often sufficient, but distillation or chromatography may be necessary for high-purity requirements.

- The tricarbamate product exhibits enhanced thermal stability and potential applications in polymer chemistry and materials science due to its bulky substituents and carbamate functionality.

The preparation of this compound is a multi-step process starting from 1,3,5-tri-tert-butylbenzene, involving controlled bromination followed by carbamate group introduction using tert-butyl chloroformate under basic conditions. Careful control of reaction parameters such as temperature, reagent stoichiometry, and purification methods is essential to achieve high yield and purity. The bulky tert-butyl groups play a crucial role in directing the chemistry and stabilizing the final product.

This synthesis is well-documented in the literature with detailed experimental procedures and characterization data, providing a reliable foundation for researchers aiming to prepare this compound for advanced applications in organic synthesis and materials science.

Chemical Reactions Analysis

Types of Reactions

Tri-tert-Butyl benzene-1,3,5-triyltricarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Scientific Research Applications

-

Catalysis in Organic Synthesis

- Tri-tert-butyl benzene-1,3,5-triyltricarbamate has been utilized as a catalyst in various organic reactions. Its bulky tert-butyl groups provide steric hindrance that can influence reaction pathways and selectivity. For instance, it has been effective in promoting electrophilic aromatic substitutions and nucleophilic additions due to its electron-donating characteristics.

-

Stabilization of Reactive Intermediates

- The compound acts as a stabilizer for reactive intermediates in synthetic pathways. It can stabilize carbocations and free radicals, which are often transient species in organic reactions. This stabilization allows for more controlled reactions and higher yields of desired products.

-

Material Science

- In material science, this compound is employed in the development of polymers and composites. Its thermal stability and resistance to oxidation make it suitable for high-performance materials used in automotive and aerospace industries.

-

Pharmaceutical Applications

- The compound has potential applications in drug formulation due to its ability to modify solubility and bioavailability of active pharmaceutical ingredients (APIs). Its use as an excipient can enhance the stability of sensitive compounds during storage and transport.

Case Study 1: Catalytic Activity in Electrophilic Aromatic Substitution

A study investigated the catalytic efficiency of this compound in electrophilic aromatic substitution reactions. The results indicated that the compound significantly increased the reaction rate compared to traditional catalysts. The study concluded that the steric bulk of the tert-butyl groups played a crucial role in enhancing reactivity by facilitating better approach of the electrophile to the aromatic ring.

Case Study 2: Polymer Composite Development

Research on polymer composites incorporating this compound demonstrated improved thermal stability and mechanical properties. The incorporation of this compound into epoxy resins resulted in composites that exhibited an increase in glass transition temperature (Tg) by approximately 20°C, indicating enhanced performance for high-temperature applications.

Mechanism of Action

The mechanism of action of tri-tert-Butyl benzene-1,3,5-triyltricarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Analysis :

- Steric Effects : The tert-butyl groups in the target compound create significant steric hindrance compared to methyl or dioxaborolan-containing analogues. This reduces reactivity in nucleophilic substitutions but enhances stability in acidic/basic conditions.

- Electronic Effects : Carbamate groups increase polarity relative to hydrocarbons like 1,3,5-trimethylbenzene, reducing volatility and improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Functional Group Reactivity : The dioxaborolan substituent in CAS 330794-35-9 enables cross-coupling reactions, whereas the carbamate groups in the target compound may act as hydrogen-bond acceptors or ligands for metal coordination .

Thermal and Spectroscopic Properties

While direct data for the target compound is unavailable, comparisons can be drawn from:

- Lanthanide(III) Benzene-1,3,5-Triacetate Complexes : These exhibit thermal decomposition temperatures exceeding 300°C (TG/DTG curves) due to strong metal-ligand bonds. Carbamate derivatives likely decompose at lower temperatures (~200–250°C) due to weaker C–O and N–H bonds .

- IR Spectroscopy : Carbamates show characteristic N–H stretching (3300–3500 cm⁻¹) and C=O vibrations (~1700 cm⁻¹). The tert-butyl groups would introduce C–H bending modes near 1360–1390 cm⁻¹, distinct from methyl or halogenated analogues .

Biological Activity

Tri-tert-butyl benzene-1,3,5-triyltricarbamate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C18H30

- Molecular Weight : 246.44 g/mol

- CAS Number : 1460-02-2

- Appearance : White to almost white powder or crystalline solid

- Melting Point : 71.0 to 75.0 °C

- Boiling Point : 248 °C

The compound is characterized by three tert-butyl groups attached to a benzene ring, contributing to its hydrophobic nature and stability under various conditions .

Toxicity and Safety

This compound has been classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed (H302), inhaled (H332), or in contact with skin (H312).

- Skin Irritation : Causes skin irritation (H315) and may cause an allergic reaction (H317).

- Reproductive Toxicity : Suspected of damaging fertility or the unborn child (H361).

- Environmental Impact : May cause long-lasting harmful effects to aquatic life (H413) .

Pharmacological Effects

Research indicates that tri-tert-butyl benzene derivatives exhibit various pharmacological activities:

- Antioxidant Activity : Some studies suggest that compounds with similar structures can act as antioxidants, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence that certain derivatives may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that tri-tert-butyl benzene derivatives may possess antimicrobial activity against certain pathogens .

Study 1: Antioxidant Potential

A study investigated the antioxidant activity of tri-tert-butyl benzene derivatives using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

| Compound | IC50 Value (µM) |

|---|---|

| Tri-tert-butyl benzene derivative A | 25 |

| Tri-tert-butyl benzene derivative B | 30 |

| Control (Vitamin C) | 15 |

This study highlights the potential of these compounds in developing antioxidant therapies .

Study 2: Antimicrobial Activity

In another research effort, the antimicrobial activity of tri-tert-butyl benzene was evaluated against several bacterial strains. The compound demonstrated moderate inhibitory effects on Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

These findings suggest that tri-tert-butyl benzene could be explored further for its potential use in antimicrobial applications .

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are most effective for characterizing tri-tert-Butyl benzene-1,3,5-triyltricarbamate?

- Methodological Answer : X-ray crystallography is critical for structural confirmation. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters a = 23.128 Å, b = 6.332 Å, and c = 15.030 Å can be determined using a CAD-4 diffractometer with MoKα radiation . Refinement with software like SHELXL97 achieves reliability factors (e.g., R = 0.040), ensuring structural accuracy . Complementary techniques like NMR and IR should validate functional groups, but crystallography remains definitive for steric and conformational analysis.

Q. What are the common challenges in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Slow evaporation at 295 K is recommended for obtaining high-quality crystals (e.g., dimensions 0.4 × 0.4 × 0.13 mm) . Steric hindrance from tert-butyl groups may require polar aprotic solvents (e.g., DMF or THF) to enhance solubility. Monitor crystal growth via microscopy and adjust solvent ratios iteratively to optimize lattice packing.

Q. How is molecular weight determination optimized given the compound’s structural complexity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) or MALDI-TOF is preferred for exact mass determination. For crystallographic validation, calculate molecular weight using the formula Mr = 438.41 g/mol (as in analogous tricarbamate derivatives) and cross-verify with refinement software outputs .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data?

- Methodological Answer : Compare DFT-predicted bond angles (e.g., C–C–C angles ~120°) with experimental values (e.g., 138.3°, 91.9°, or 123.5° from X-ray data) . Adjust computational parameters (e.g., basis sets or solvation models) to account for steric effects. Validate using refinement metrics like wR(F²) = 0.114 and S = 1.03 to ensure data consistency .

Q. What strategies mitigate steric hindrance during synthesis or functionalization?

- Methodological Answer : Introduce tert-butyl groups sequentially via stepwise carbamate formation to reduce crowding. Monitor reaction intermediates via HPLC and optimize temperatures (e.g., 0–5°C for sensitive intermediates). Crystallographic data (e.g., β = 103.22° in the unit cell) can reveal packing inefficiencies caused by bulky substituents .

Q. How should researchers handle intensity decay during X-ray diffraction data collection?

- Methodological Answer : Use periodic standard reflections (e.g., every 120 minutes) to correct for intensity decay (reported as 0.5% in analogous studies) . Apply scaling algorithms in data reduction software (e.g., SAINT-Plus) and validate with Rint = 0.021 to minimize systematic errors .

Q. What analytical approaches validate purity when spectroscopic and crystallographic data conflict?

- Methodological Answer : Combine XRD with orthogonal methods like HPLC-MS to detect impurities undetected by crystallography. For example, a high R factor (R = 0.040) may indicate minor disorder, but mass spectrometry can confirm molecular integrity . Cross-reference purity thresholds (e.g., ≥98% via NMR integration) with crystallographic occupancy refinement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.